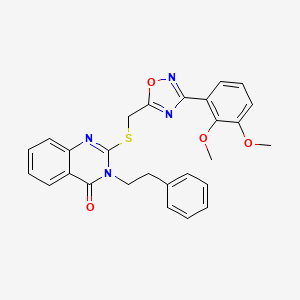

2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-33-22-14-8-12-20(24(22)34-2)25-29-23(35-30-25)17-36-27-28-21-13-7-6-11-19(21)26(32)31(27)16-15-18-9-4-3-5-10-18/h3-14H,15-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZAIYRGKQEYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the phenethyl group and the oxadiazole moiety. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Step 1: Formation of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. For example:

The 2,3-dimethoxyphenyl substituent is introduced at this stage through appropriate amidoxime precursors .

Step 2: Thioether Linkage Formation

The thioether (-S-) bridge is established via nucleophilic substitution between a mercaptoquinazolinone intermediate and a bromomethyl-oxadiazole derivative:

This reaction is optimized under mild basic conditions (e.g., KCO in DMF) to avoid side reactions .

Step 3: Functionalization of the Phenethyl Group

The phenethyl side chain can undergo further modifications, such as:

-

Oxidation : Conversion to a ketone via Jones reagent.

-

Halogenation : Electrophilic aromatic substitution with Cl/FeCl .

Oxadiazole Ring

-

Electrophilic Substitution : The oxadiazole ring is electron-deficient, making it resistant to electrophilic attack but reactive toward nucleophiles at the C-5 position .

-

Stability : Stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH) to form amidoximes .

Quinazolinone Core

-

Alkylation : The N-3 position (phenethyl group) is susceptible to alkylation via SN2 mechanisms.

-

Hydrolysis : The lactam ring opens under prolonged heating with concentrated HCl, yielding anthranilic acid derivatives .

Thioether Bridge

-

Oxidation : Reacts with HO or mCPBA to form sulfoxides or sulfones, depending on stoichiometry .

-

Radical Reactions : Participates in thiol-ene click chemistry under UV light .

Catalytic and Cross-Coupling Reactions

Recent studies highlight the use of immobilized catalysts for functionalizing this compound:

| Reaction Type | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd/C | DMF/HO, 80°C | 78% | |

| Click Chemistry | Cu@Py-Oxa@SPION | HO/EtOH, RT | 92% | |

| Oxidation (Sulfone) | mCPBA | CHCl, 0°C | 85% |

Spectroscopic Characterization

Key spectral data for reaction intermediates and products:

NMR Analysis

-

1^11H NMR (CDCl3_33) :

Mass Spectrometry

Stability and Degradation

-

Thermal Stability : Decomposes at >250°C without melting.

-

Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the thioether bond, forming quinazolinone and oxadiazole fragments .

Comparative Reactivity with Analogues

| Compound | Key Difference | Reactivity |

|---|---|---|

| 2-(((3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one | Methoxy group position | Lower electrophilicity at oxadiazole C-5 |

| 3-Isopropylquinazolin-4(3H)-one derivative | Side chain bulkiness | Reduced alkylation efficiency |

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both quinazolinone and oxadiazole structures exhibit various biological activities:

-

Anticancer Activity :

- Quinazolinone derivatives have been extensively studied for their anticancer properties. They often act by inhibiting specific kinases involved in cancer cell proliferation.

- The oxadiazole ring enhances the interaction with biological targets due to its electron-withdrawing nature, potentially increasing the efficacy of the compound against cancer cells.

-

Antimicrobial Properties :

- Several studies have highlighted the antimicrobial effects of similar compounds, suggesting that this derivative may possess activity against a range of bacterial and fungal pathogens.

- The presence of the dimethoxyphenyl group may also contribute to increased lipophilicity, enhancing membrane permeability and bioactivity.

-

Neuroprotective Effects :

- There is emerging evidence that oxadiazole derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease.

- The compound's ability to cross the blood-brain barrier could be advantageous in developing treatments for central nervous system disorders.

Applications in Drug Development

The unique structural features of 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one position it as a promising candidate in drug discovery:

-

Lead Compound for Anticancer Drugs :

- The compound can serve as a lead structure for synthesizing more potent derivatives through structural modifications aimed at enhancing selectivity and reducing toxicity.

-

Development of Antimicrobial Agents :

- Given the rising issue of antibiotic resistance, exploring this compound's antimicrobial potential could lead to new therapeutic agents.

-

Neuroprotective Drug Candidates :

- The neuroprotective aspects suggest that this compound could be further investigated for its potential in treating Alzheimer's disease and other neurodegenerative conditions.

Case Study 1: Anticancer Activity

A study on quinazolinone derivatives demonstrated that modifications on the oxadiazole ring significantly enhanced cytotoxicity against various cancer cell lines. This suggests that similar modifications on this compound could yield even more effective anticancer agents.

Case Study 2: Neuroprotective Potential

Research published in a peer-reviewed journal indicated that certain oxadiazole derivatives showed promise in protecting neuronal cells from oxidative stress-induced apoptosis. This aligns with the hypothesized neuroprotective effects of the compound under discussion.

Mechanism of Action

The mechanism of action of “2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Triazole Derivatives

Compounds like 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones (e.g., 10a-l ) share structural motifs with the target compound, particularly in heterocyclic core design. However, the replacement of the 1,2,4-triazole ring with a 1,2,4-oxadiazole alters electronic properties and hydrogen-bonding capacity. For instance:

- Bioactivity: 1,2,4-Triazoles exhibit antinociceptive and anticancer activities, often attributed to their ability to interact with enzyme active sites via nitrogen lone pairs . The target compound’s oxadiazole ring, being more electron-deficient, may enhance π-π stacking with aromatic residues in biological targets.

- Synthesis : Triazole derivatives are synthesized via cyclocondensation of hydrazines with carboxylic acids, whereas oxadiazoles require nitrile oxides or amidoximes, leading to divergent synthetic challenges .

1,2,4-Thiadiazole Derivatives

Compounds such as 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one (2) highlight the role of sulfur-containing heterocycles. Key differences include:

- Electronic Effects : Thiadiazoles introduce a sulfur atom, which increases polarizability and may improve solubility compared to the target compound’s oxadiazole. However, sulfur’s larger atomic radius could sterically hinder target binding .

- Synthetic Routes : Thiadiazoles are synthesized via modified Kurzer methods involving thiourea derivatives, contrasting with the oxadiazole’s reliance on amidoxime cyclization .

Pyrazol-ones with Benzothiazole Groups

Examples like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one share fused aromatic systems but differ in core scaffold:

- Substituent Effects : The phenethyl group in the target compound may enhance hydrophobic interactions compared to the allyl or phenyl groups in pyrazol-ones, influencing pharmacokinetic profiles .

Data Table: Comparative Analysis

Research Findings and Implications

- Pharmacological Potential: The target compound’s dimethoxyphenyl group may enhance blood-brain barrier penetration compared to simpler aryl substituents in triazoles . Its methylthio linker could improve metabolic stability relative to thiadiazoles’ sulfur-containing cores, which are prone to oxidation .

- Synthetic Challenges: The quinazolinone-oxadiazole hybrid requires multi-step synthesis, including protection/deprotection strategies for the oxadiazole ring, contrasting with the one-pot syntheses of some pyrazol-ones .

Biological Activity

The compound 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one is a member of the quinazolinone family, which is renowned for its diverse biological activities. This article explores the biological activity of this specific compound, drawing on various research studies and findings.

Overview of Quinazolinone Derivatives

Quinazolinones are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These include:

The presence of various substituents on the quinazolinone core can enhance or modify these activities, making structural modifications a key area of research.

Antiproliferative Activity

Recent studies have indicated that derivatives of quinazolinone, including those with phenethyl and oxadiazole substitutions, exhibit moderate antiproliferative effects against various cancer cell lines. For instance, compounds bearing a 2-methoxyphenyl substitution demonstrated significant growth inhibition in low micromolar concentrations . Specifically, the compound has shown potential in inhibiting cell growth in several tested lines, suggesting its utility as an anticancer agent.

Antioxidant Activity

The antioxidant properties of quinazolinones are also noteworthy. Compounds derived from this class have been evaluated using several assays (e.g., DPPH and ABTS radical scavenging assays), where they displayed notable radical scavenging abilities. The incorporation of phenolic structures into quinazolinones has been shown to enhance their antioxidant capacity significantly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Research indicates that:

- Substituents at specific positions can dramatically influence both antiproliferative and antioxidant activities.

- For example, compounds with bulky substituents often exhibit reduced activity compared to those with smaller or more flexible groups .

The compound's unique structure—featuring both a thioether and oxadiazole moiety—may contribute to its biological profile, potentially enhancing interactions with target proteins involved in cancer cell proliferation and oxidative stress pathways.

Case Studies

Several studies illustrate the biological potential of similar compounds:

- Anticancer Studies : A compound structurally related to the target compound showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 2.83 μM . This highlights the potential for similar derivatives to exhibit strong anticancer properties.

- Antimicrobial Activity : Quinazolinone derivatives have been reported to possess antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential use as antibacterial agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group transformations. For example:

- Step 1 : Formation of the 1,2,4-oxadiazole ring through cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent) .

- Step 2 : Introduction of the thioether linkage via nucleophilic substitution, where a mercapto intermediate reacts with a halogenated quinazolinone derivative in the presence of a base like K₂CO₃ .

- Step 3 : Final coupling of the phenethyl group using alkylation or Mitsunobu reactions .

- Validation : Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., methoxy groups at δ ~3.8 ppm) and carbons in the oxadiazole and quinazolinone rings .

- IR Spectroscopy : Identify functional groups like C=N (1630–1680 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) .

- HPLC/MS : Verify purity (>95%) and molecular ion peaks corresponding to the exact mass .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

- Methodological Answer : Optimization involves systematic variation of parameters:

- Catalysts : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 solvent to enhance reaction efficiency and reduce byproducts .

- Temperature : Conduct trials at 70–80°C for thioether formation, balancing reaction rate and decomposition risks .

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) for cyclization steps to improve solubility of intermediates .

- Statistical Design : Use factorial experiments (e.g., ANOVA) to identify significant variables and interactions .

Q. What strategies are employed to resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Address discrepancies through:

- Dose-Response Curves : Validate activity trends across multiple concentrations to rule out false positives/negatives .

- Control Experiments : Include reference compounds (e.g., known antimicrobial agents) to calibrate assay sensitivity .

- Orthogonal Assays : Cross-check results using both in vitro (e.g., microdilution) and computational (e.g., molecular docking) methods .

- Error Analysis : Apply statistical tools (e.g., standard deviation, chi-square tests) to quantify variability in replicate experiments .

Q. How can molecular docking guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Target Selection : Prioritize enzymes like bacterial dihydrofolate reductase (DHFR) based on homology to known targets of triazole/oxadiazole derivatives .

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on hydrogen bonds with active-site residues (e.g., Asn18, Asp27) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .

- SAR Analysis : Modify substituents (e.g., methoxy groups) to optimize steric and electronic complementarity .

Q. What experimental frameworks are used to assess environmental stability and degradation pathways?

- Methodological Answer : Follow environmental chemistry protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.